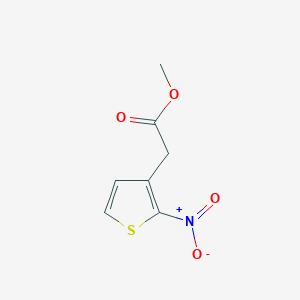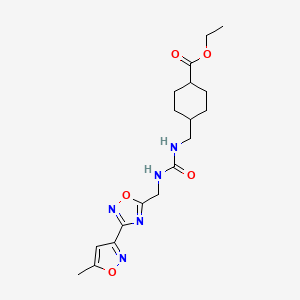
Ethyl 4-((3-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)ureido)methyl)cyclohexanecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-((3-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)ureido)methyl)cyclohexanecarboxylate is a useful research compound. Its molecular formula is C18H25N5O5 and its molecular weight is 391.428. The purity is usually 95%.
BenchChem offers high-quality Ethyl 4-((3-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)ureido)methyl)cyclohexanecarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-((3-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)ureido)methyl)cyclohexanecarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Quantum Computing and Quantum Algorithms
Quantum computing leverages the principles of quantum mechanics to perform complex calculations exponentially faster than classical computers. Researchers are exploring the use of novel molecules like Ethyl 4-((3-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)ureido)methyl)cyclohexanecarboxylate as qubits (quantum bits) due to their unique electronic properties. These molecules could contribute to the development of efficient quantum algorithms, revolutionizing fields such as cryptography, optimization, and drug discovery .
Drug Delivery Systems
The compound’s structure suggests potential as a drug carrier. Researchers are investigating its ability to encapsulate therapeutic agents and release them selectively in response to specific triggers (e.g., pH, temperature, or enzymatic activity). Such targeted drug delivery systems enhance treatment efficacy while minimizing side effects .
Photodynamic Therapy (PDT)
Photodynamic therapy is a non-invasive cancer treatment that involves activating photosensitizers with light to generate reactive oxygen species, which selectively destroy cancer cells. Ethyl 4-((3-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)ureido)methyl)cyclohexanecarboxylate could serve as a promising photosensitizer for PDT applications .
Organic Electronics and Optoelectronics
The compound’s conjugated system and electron-rich moieties make it interesting for organic electronics. Researchers are exploring its potential in organic light-emitting diodes (OLEDs), organic solar cells, and field-effect transistors. Its tunable properties could lead to efficient and flexible electronic devices .
Antimicrobial Agents
The ureido and oxadiazole groups in this compound suggest potential antimicrobial activity. Researchers are investigating its effectiveness against bacteria, fungi, and viruses. If proven effective, it could contribute to combating drug-resistant pathogens .
Materials Science: Supramolecular Assemblies
Supramolecular chemistry involves designing functional materials through non-covalent interactions. Ethyl 4-((3-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)ureido)methyl)cyclohexanecarboxylate could participate in self-assembly processes, forming intricate structures with applications in nanotechnology, sensors, and catalysis .
CERN welcomes International Year of Quantum Science and Technology Karafs (Apium graveolens Linn) An in-depth review of its historical context, therapeutic properties, ethno pharmacological applications, and scientific research
Mechanism of Action
Target of Action
The specific targets these drugs bind to are based on their chemical diversity .
Mode of Action
The isoxazole ring in the compound is known to impart different activities when various groups are substituted on it . The interaction of the compound with its targets would result in changes that contribute to its biological activity.
Biochemical Pathways
Compounds containing the isoxazole moiety have been found to exhibit a wide range of biological activities, suggesting that they may affect multiple pathways .
Result of Action
Compounds containing an isoxazole moiety have been found to exhibit a wide range of biological activities, including analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant effects .
properties
IUPAC Name |
ethyl 4-[[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methylcarbamoylamino]methyl]cyclohexane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5O5/c1-3-26-17(24)13-6-4-12(5-7-13)9-19-18(25)20-10-15-21-16(23-28-15)14-8-11(2)27-22-14/h8,12-13H,3-7,9-10H2,1-2H3,(H2,19,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNPXCMBBWAAGPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC(CC1)CNC(=O)NCC2=NC(=NO2)C3=NOC(=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-((3-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)ureido)methyl)cyclohexanecarboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

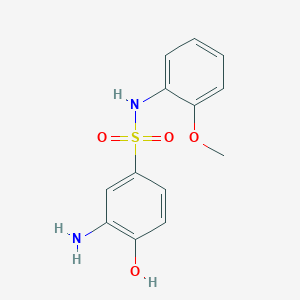

![8-((1H-benzo[d]imidazol-2-yl)thio)-3-methyl-7-octyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B2821717.png)
![4-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-1-phenylpyrrolidin-2-one](/img/structure/B2821718.png)
![6-Cyclopropyl-5-fluoro-N-[(2-pyrrolidin-1-ylpyridin-3-yl)methyl]pyrimidin-4-amine](/img/structure/B2821720.png)
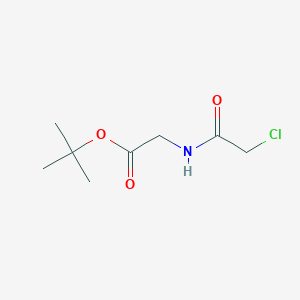

![N-[3-[(2,4-dioxo-1H-pyrimidin-5-yl)sulfonylamino]phenyl]acetamide](/img/structure/B2821726.png)
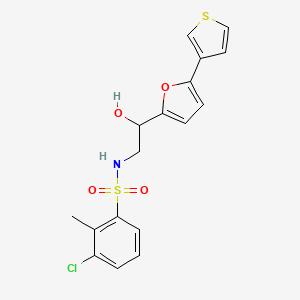
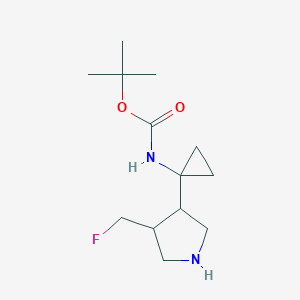
![ethyl 3-(benzo[d]thiazol-2-yl)-2-butyramido-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2821731.png)

